![molecular formula C11H18OSi B12577064 (2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one CAS No. 185309-12-0](/img/structure/B12577064.png)
(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one is an organic compound characterized by its unique cyclopentane ring structure with a methyl group and a trimethylsilyl-ethynyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from linear precursors.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Trimethylsilyl-Ethynyl Group: The trimethylsilyl-ethynyl group is introduced through a silylation reaction using trimethylsilyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl-ethynyl group may play a role in modulating the compound’s reactivity and binding affinity. Detailed studies on the molecular pathways and targets are necessary to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-ol: Similar structure with a hydroxyl group instead of a ketone.
(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentane: Similar structure without the ketone group.
Uniqueness
(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
185309-12-0 |
|---|---|
Molecular Formula |
C11H18OSi |
Molecular Weight |
194.34 g/mol |
IUPAC Name |
(2S,3R)-2-methyl-3-(2-trimethylsilylethynyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H18OSi/c1-9-10(5-6-11(9)12)7-8-13(2,3)4/h9-10H,5-6H2,1-4H3/t9-,10-/m0/s1 |
InChI Key |
RGFPNTJBKVBOIE-UWVGGRQHSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](CCC1=O)C#C[Si](C)(C)C |
Canonical SMILES |
CC1C(CCC1=O)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


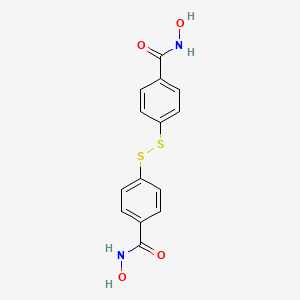
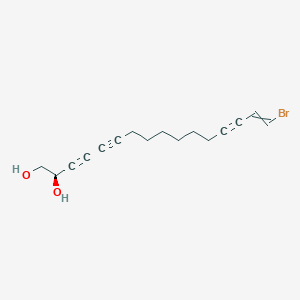
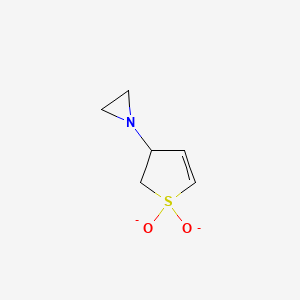
![Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel-](/img/structure/B12576995.png)

![N-[4,4-Bis(4-methylphenyl)but-3-en-1-yl]-3-(trifluoromethyl)aniline](/img/structure/B12577022.png)
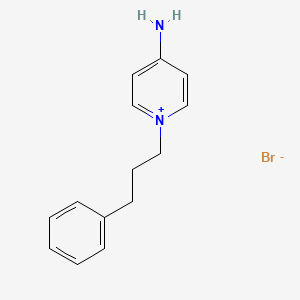
![2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester](/img/structure/B12577039.png)
![5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium](/img/structure/B12577045.png)
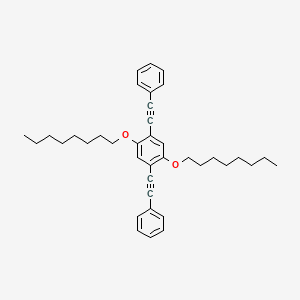
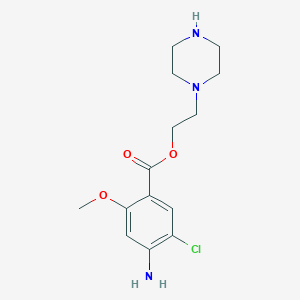
![1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane](/img/structure/B12577056.png)
![2-{[4-(Dimethylamino)anilino]methylidene}naphthalen-1(2H)-one](/img/structure/B12577057.png)
![2,5-Pyrrolidinedione, 1-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B12577072.png)
